molecular formula C15H12FN3O3 B11078393 1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-, ethyl ester

1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-, ethyl ester

Cat. No.: B11078393
M. Wt: 301.27 g/mol
InChI Key: INLXNRAUZIOQGU-UHFFFAOYSA-N
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Description

1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-, ethyl ester (phew, that’s a mouthful!) belongs to the class of pyridazine derivatives. Let’s break down its name:

    1,6-Dihydropyridazine-3-carboxylic acid: This part of the name indicates the core structure, which is a dihydropyridazine ring with a carboxylic acid group at position 3.

    5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-: These substituents provide additional functional groups and contribute to the compound’s properties.

    Ethyl ester: The ethyl ester group is attached to the carboxylic acid, making it more lipophilic.

Preparation Methods

Synthetic Routes::

    Cyclization Approach: One synthetic route involves cyclization of an appropriate precursor. For example, starting from a 1,4-diketone and a hydrazine derivative, the dihydropyridazine ring can be formed via a condensation reaction.

    Reductive Amination: Another method is reductive amination of a suitable aldehyde or ketone with hydrazine, followed by cyclization.

    Heterocyclization: The compound can also be synthesized via heterocyclization reactions using appropriate reagents.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. These may include continuous flow processes, microwave-assisted reactions, or solid-phase synthesis.

Chemical Reactions Analysis

1,6-Dihydropyridazine-3-carboxylic acid derivatives can undergo various reactions:

    Oxidation: Oxidation of the dihydropyridazine ring yields the corresponding pyridazine.

    Reduction: Reduction can regenerate the dihydropyridazine form.

    Substitution: Substituents on the phenyl ring can be modified via nucleophilic substitution reactions.

Common reagents include hydrazine, reducing agents (e.g., NaBH₄), and various electrophiles.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an antitumor agent due to its unique structure.

    Agrochemicals: It may serve as a building block for designing novel pesticides.

    Materials Science: Its conjugated system makes it interesting for organic electronics.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with cellular targets, affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar compounds include other pyridazines, such as pyridazine-3-carboxylic acid derivatives. the specific combination of substituents in our compound sets it apart.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C15H12FN3O3

Molecular Weight

301.27 g/mol

IUPAC Name

ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxylate

InChI

InChI=1S/C15H12FN3O3/c1-3-22-15(21)13-9(2)12(8-17)14(20)19(18-13)11-6-4-10(16)5-7-11/h4-7H,3H2,1-2H3

InChI Key

INLXNRAUZIOQGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C(=C1C)C#N)C2=CC=C(C=C2)F

solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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